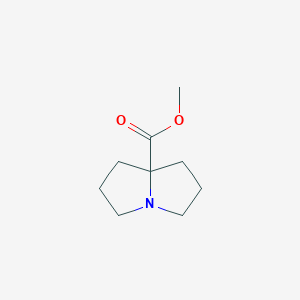

Methyl hexahydro-1H-pyrrolizine-7a-carboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 697383. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 1,2,3,5,6,7-hexahydropyrrolizine-8-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO2/c1-12-8(11)9-4-2-6-10(9)7-3-5-9/h2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBZKVVLPFLBBNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C12CCCN1CCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80327863 | |

| Record name | Methyl hexahydro-1H-pyrrolizine-7a-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80327863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117375-15-2 | |

| Record name | Methyl hexahydro-1H-pyrrolizine-7a-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80327863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of Methyl hexahydro-1H-pyrrolizine-7a-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of a robust and highly stereoselective method for the synthesis of Methyl hexahydro-1H-pyrrolizine-7a-carboxylate. The presented methodology is based on a three-step sequence culminating in an isothiourea-catalyzed intramolecular Michael addition-lactonization followed by an in situ ring-opening of the resulting intermediate. This approach offers excellent control over stereochemistry, leading to the desired product in high yield and purity.

I. Overview of the Synthetic Pathway

The synthesis of the target molecule, this compound, is achieved through a three-stage process. The initial phase involves the preparation of a key intermediate, (E)-4-(1H-pyrrol-2-yl)-4-oxobut-2-enoic acid. This substrate is then subjected to an isothiourea-catalyzed enantioselective intramolecular Michael addition-lactonization. The resulting bicyclic lactone intermediate is not isolated but is immediately treated with methanol in a one-pot procedure to yield the final product.

Diagram of the Overall Synthetic Workflow

Caption: Overall workflow for the synthesis of the target compound.

II. Experimental Protocols

The following sections provide detailed experimental procedures for each stage of the synthesis.

Stage 1: Synthesis of (E)-4-(1H-pyrrol-2-yl)-4-oxobut-2-enoic acid

This crucial intermediate is prepared in two steps starting from commercially available pyrrole-2-carboxaldehyde.

Step 1: Synthesis of Methyl 2-(1H-pyrrol-2-yl)acetate

-

Reaction: Aldol condensation between pyrrole-2-carboxaldehyde and methyl acetate.

-

Procedure: To a solution of pyrrole-2-carboxaldehyde in methanol, sodium methoxide is added at 0 °C. Methyl acetate is then added dropwise, and the reaction mixture is stirred at room temperature. After completion, the reaction is quenched with water and the product is extracted with ethyl acetate. The organic layers are combined, dried, and concentrated under reduced pressure. The crude product is purified by column chromatography.

Step 2: Synthesis of (E)-4-(1H-pyrrol-2-yl)-4-oxobut-2-enoic acid

-

Reaction: Hydrolysis of the methyl ester.

-

Procedure: Methyl 2-(1H-pyrrol-2-yl)acetate is dissolved in a mixture of tetrahydrofuran and water. Lithium hydroxide is added, and the mixture is stirred at room temperature until the starting material is consumed (monitored by TLC). The reaction is then acidified with dilute hydrochloric acid, and the product is extracted with ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated to afford the enone-acid.

Stage 2 & 3: Isothiourea-Catalyzed Intramolecular Michael Addition-Lactonization and in situ Ring Opening

This final, one-pot stage involves the highly stereoselective cyclization of the enone-acid followed by methanolysis to yield the target molecule.

-

Reaction: An isothiourea-catalyzed intramolecular Michael addition-lactonization of (E)-4-(1H-pyrrol-2-yl)-4-oxobut-2-enoic acid, followed by in situ ring-opening of the bicyclic lactone with methanol.

-

Catalyst: Benzotetramisole (BTM) is utilized as the chiral isothiourea catalyst.

-

Procedure: To a solution of (E)-4-(1H-pyrrol-2-yl)-4-oxobut-2-enoic acid in dichloromethane at room temperature are added benzotetramisole, diisopropylethylamine, and pivaloyl chloride. The reaction is stirred for a specified time to allow for the formation of the bicyclic lactone intermediate. Methanol is then added directly to the reaction mixture, and stirring is continued until the ring-opening is complete. The reaction mixture is then concentrated, and the residue is purified by flash column chromatography on silica gel to give this compound.

III. Quantitative Data

The following table summarizes the key quantitative data for the final step of the synthesis.

| Product | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Ratio (er) |

| This compound | 86 | >95:5 | >99:1 |

Table 1: Yield and stereoselectivity for the synthesis of the target compound.

IV. Signaling Pathway and Catalytic Cycle

The key to the high stereoselectivity of this synthesis lies in the catalytic cycle of the isothiourea catalyst. The catalyst activates the carboxylic acid substrate and facilitates the intramolecular Michael addition in a highly controlled manner.

Diagram of the Catalytic Cycle

Caption: Proposed catalytic cycle for the isothiourea-catalyzed reaction.

V. Conclusion

The described synthetic route provides an efficient and highly stereoselective method for the preparation of this compound. The use of isothiourea catalysis is central to achieving the desired stereochemical outcome with excellent yields. This technical guide offers a comprehensive protocol and the necessary data for researchers and professionals in the field of drug discovery and development to replicate and potentially adapt this synthesis for their specific needs.

In-Depth Technical Guide: Chemical Properties and Synthetic Utility of Methyl tetrahydro-1H-pyrrolizine-7a(5H)-carboxylate (CAS 117375-15-2)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthetic applications, and potential biological relevance of Methyl tetrahydro-1H-pyrrolizine-7a(5H)-carboxylate, CAS number 117375-15-2. This pyrrolizidine derivative serves as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications.

Chemical and Physical Properties

Methyl tetrahydro-1H-pyrrolizine-7a(5H)-carboxylate is a saturated bicyclic ester. The quantitative physical and chemical properties are summarized in the table below. It is important to note that some of the cited values are predicted based on computational models.

| Property | Value | Source |

| Molecular Formula | C₉H₁₅NO₂ | [1][2] |

| Molecular Weight | 169.22 g/mol | [1][2] |

| Boiling Point | 213.6 ± 23.0 °C at 760 mmHg (Predicted) | [3] |

| Density | 1.12 ± 0.1 g/cm³ (Predicted) | [3] |

| Refractive Index | 1.515 (Predicted) | N/A |

| Physical Form | Colorless to Yellow Liquid or Semi-Solid | N/A |

| Storage Temperature | 2-8°C, under inert atmosphere | [3] |

Synthesis and Reactivity

Methyl tetrahydro-1H-pyrrolizine-7a(5H)-carboxylate is a valuable synthetic intermediate, notably in the preparation of (tetrahydro-1H-pyrrolizin-7a(5H)-yl)methanol, a precursor for potential cholinergic agonists.[4] A plausible synthetic route involves the cyclization of a suitable proline derivative followed by esterification.

Experimental Protocol: Synthesis of Pyrrolizine Carboxylates

Materials:

-

N-alkynyl proline carboxylate precursor

-

Potassium bis(trimethylsilyl)amide (KHMDS)

-

Toluene, anhydrous

-

Inert atmosphere (Nitrogen or Argon)

-

Standard glassware for organic synthesis

Procedure:

-

Dissolve the N-alkynyl proline carboxylate precursor in anhydrous toluene under an inert atmosphere.

-

Cool the solution to 0°C in an ice bath.

-

Add a solution of KHMDS (0.25-2.0 equivalents) in toluene dropwise to the stirred reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 0.5-2 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired pyrrolizine carboxylate.

Experimental Protocol: Reduction to (tetrahydro-1H-pyrrolizin-7a(5H)-yl)methanol

The ester functionality of Methyl tetrahydro-1H-pyrrolizine-7a(5H)-carboxylate can be reduced to the corresponding primary alcohol. A common and effective method for this transformation is the use of sodium borohydride in a suitable solvent system.[6]

Materials:

-

Methyl tetrahydro-1H-pyrrolizine-7a(5H)-carboxylate

-

Sodium borohydride (NaBH₄)

-

Methanol

-

Tetrahydrofuran (THF)

-

Standard glassware for organic synthesis

Procedure:

-

Dissolve Methyl tetrahydro-1H-pyrrolizine-7a(5H)-carboxylate in a mixture of THF and methanol.

-

Cool the solution to 0°C in an ice bath.

-

Add sodium borohydride portion-wise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-5 hours, monitoring the reaction by TLC.

-

Upon completion, carefully quench the reaction by the slow addition of water.

-

Extract the product with an appropriate organic solvent.

-

Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude (tetrahydro-1H-pyrrolizin-7a(5H)-yl)methanol.

-

Further purification can be achieved by distillation or column chromatography if necessary.

Potential Biological Activity and Toxicological Profile

While no specific biological activity data for Methyl tetrahydro-1H-pyrrolizine-7a(5H)-carboxylate has been found, the broader class of pyrrolizidine alkaloids, from which this compound is derived, is known for a range of biological effects, including hepatotoxicity, genotoxicity, and potential antitumor activity.[7][8] These effects are primarily mediated by metabolic activation in the liver.

Metabolic Activation

Pyrrolizidine alkaloids are metabolized by cytochrome P450 enzymes (CYPs), particularly CYP3A4, in the liver.[8] This process converts the parent alkaloid into reactive pyrrolic esters, which are electrophilic and can react with cellular nucleophiles.

DNA Damage and Cell Cycle Arrest

A key mechanism of toxicity for many pyrrolizidine alkaloids is their ability to cross-link DNA, leading to inhibition of DNA replication and transcription.[8] This DNA damage can trigger cell cycle arrest, often in the S or G2/M phase, and can ultimately lead to apoptosis.[8]

Experimental Protocols for Biological Evaluation

To assess the potential biological activity of Methyl tetrahydro-1H-pyrrolizine-7a(5H)-carboxylate, a series of standard in vitro assays can be employed, similar to those used for other pyrrolizidine derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of the compound that inhibits cell growth by 50% (IC₅₀).

Materials:

-

Human cancer cell lines (e.g., HepG2, HeLa)

-

Complete culture medium

-

96-well plates

-

Methyl tetrahydro-1H-pyrrolizine-7a(5H)-carboxylate stock solution in a suitable solvent (e.g., DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Prepare serial dilutions of the test compound in culture medium.

-

Replace the medium in the wells with the medium containing different concentrations of the compound. Include vehicle-only controls.

-

Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Add the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the effect of the compound on the distribution of cells in different phases of the cell cycle.

Materials:

-

Human cancer cell lines

-

6-well plates

-

Test compound

-

Phosphate-buffered saline (PBS)

-

70% ethanol (ice-cold)

-

Propidium iodide (PI) staining solution containing RNase A

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with the test compound at various concentrations for a specific duration.

-

Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.

-

Fix the cells by resuspending the pellet in ice-cold 70% ethanol and incubate at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS and resuspend in PI staining solution.

-

Incubate in the dark at room temperature for 30 minutes.

-

Analyze the cell cycle distribution using a flow cytometer.

Conclusion

Methyl tetrahydro-1H-pyrrolizine-7a(5H)-carboxylate is a synthetically useful molecule with a pyrrolizidine core structure. While its own biological activity is not yet characterized, its relationship to the broader class of pyrrolizidine alkaloids suggests potential for biological investigation, particularly in the context of drug development. The provided synthetic and analytical protocols offer a foundation for researchers to further explore the chemistry and potential applications of this compound. Given the known toxicity of many pyrrolizidine alkaloids, appropriate safety precautions should be taken when handling this compound and its derivatives.

References

- 1. prepchem.com [prepchem.com]

- 2. chemeo.com [chemeo.com]

- 3. researchgate.net [researchgate.net]

- 4. (tetrahydro-1H-pyrrolizin-7a(5H)-yl)methanol | 78449-72-6 [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Pyrrolizidine alkaloids cause cell cycle and DNA damage repair defects as analyzed by transcriptomics in cytochrome P450 3A4-overexpressing HepG2 clone 9 cells - PMC [pmc.ncbi.nlm.nih.gov]

The Enigmatic Structure of Methyl Hexahydro-1H-pyrrolizine-7a-carboxylate: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

The structural elucidation of novel heterocyclic compounds is a cornerstone of modern drug discovery and development. Among these, the pyrrolizidine alkaloid core and its derivatives have attracted significant attention due to their diverse biological activities. This technical guide focuses on a specific derivative, methyl hexahydro-1H-pyrrolizine-7a-carboxylate, providing a comprehensive overview of the analytical techniques and logical workflows required for its complete structure determination.

While a comprehensive, publicly available dataset for the complete spectroscopic analysis of this compound (CAS No. 117375-15-2) is not readily found in the current body of scientific literature, this guide will outline the requisite experimental protocols and data interpretation strategies necessary for its unequivocal structure elucidation. The methodologies described herein represent the standard approach for characterizing novel small molecules in the field of organic and medicinal chemistry.

Proposed Structure and Stereochemistry

The target molecule, this compound, possesses a bicyclic pyrrolizidine core with a methyl ester group at the 7a position. The hexahydro designation indicates a fully saturated ring system. The stereochemistry at the chiral centers, particularly at the 7a position and the ring fusion, is a critical aspect of its structure that requires detailed spectroscopic investigation.

Essential Spectroscopic and Spectrometric Analyses

The definitive structure elucidation of this compound would rely on a combination of the following analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D NMR (¹H and ¹³C) and 2D NMR (COSY, HSQC, HMBC) experiments are paramount for establishing the carbon skeleton and the connectivity of protons and carbons.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is crucial for determining the exact molecular formula. Fragmentation patterns observed in MS/MS experiments can provide further structural insights.

-

X-ray Crystallography: In the event that a suitable single crystal can be obtained, X-ray crystallography provides the most unambiguous determination of the three-dimensional structure, including the absolute stereochemistry.

Experimental Protocols

The following sections detail the standardized experimental methodologies that would be employed for the structure elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of the purified compound (typically 5-10 mg) would be dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD) in a standard 5 mm NMR tube. The choice of solvent is critical to ensure good solubility and to avoid overlapping solvent signals with key analyte resonances.

Instrumentation: NMR spectra would be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

Data Acquisition:

-

¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their scalar coupling to neighboring protons.

-

¹³C NMR: Reveals the number of unique carbon atoms and their chemical environments (e.g., carbonyl, aliphatic).

-

DEPT-135: Distinguishes between CH, CH₂, and CH₃ groups.

-

COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin coupling networks, establishing connectivity between adjacent protons.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon atom.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is critical for piecing together the carbon skeleton and identifying quaternary carbons.

Mass Spectrometry

Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled to an appropriate ionization source (e.g., Electrospray Ionization - ESI) would be used.

Data Acquisition:

-

Full Scan HRMS: The instrument would be operated in full scan mode to determine the accurate mass of the molecular ion ([M+H]⁺ or [M+Na]⁺). This allows for the unambiguous determination of the molecular formula.

-

Tandem MS (MS/MS): The molecular ion would be isolated and subjected to collision-induced dissociation (CID) to generate a fragmentation pattern. The analysis of these fragments can help to confirm the presence of key functional groups and structural motifs.

Hypothetical Data Presentation

In the absence of experimentally determined data, the following tables are presented as a template for how the quantitative data for this compound would be structured for clear comparison and interpretation.

Table 1: Hypothetical ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

|---|---|---|---|---|

| e.g., 3.70 | s | - | 3H | -OCH₃ |

| ... | ... | ... | ... | ... |

Table 2: Hypothetical ¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ) ppm | DEPT-135 | Assignment |

|---|---|---|

| e.g., 175.0 | C | C=O |

| e.g., 52.0 | CH₃ | -OCH₃ |

| ... | ... | ... |

Logical Workflow for Structure Elucidation

The process of elucidating the structure of this compound would follow a logical progression, integrating data from various spectroscopic techniques.

Caption: Logical workflow for the structure elucidation of a novel organic compound.

Conclusion

The definitive structural characterization of this compound is a critical step in understanding its chemical properties and potential biological activity. While a complete, published dataset for this specific molecule is not currently available, the application of the standardized and powerful analytical techniques outlined in this guide—NMR spectroscopy, mass spectrometry, and potentially X-ray crystallography—would provide the necessary information for its unequivocal elucidation. The logical integration of data from these methods, as depicted in the workflow diagram, represents the gold standard for structure determination in modern chemical research. Future synthetic and analytical studies are required to provide the empirical data needed to fully characterize this intriguing heterocyclic compound.

Spectroscopic and Synthetic Overview of Methyl Hexahydro-1H-pyrrolizine Carboxylates: A Technical Guide

Therefore, this guide will focus on a closely related and representative compound, Methyl hexahydro-1H-pyrrolizine-1-carboxylate (CAS No: 54514-96-4), to provide researchers, scientists, and drug development professionals with a foundational understanding of the spectroscopic characterization and synthetic considerations for this class of molecules.

Introduction to Hexahydro-1H-pyrrolizine Carboxylates

Hexahydro-1H-pyrrolizine scaffolds are bicyclic nitrogen-containing heterocyclic compounds that form the core structure of many natural products, particularly pyrrolizidine alkaloids. These compounds and their derivatives are of significant interest in medicinal chemistry and drug development due to their diverse biological activities. The introduction of a methyl carboxylate group at various positions on the pyrrolizidine ring creates esters that are valuable intermediates for the synthesis of more complex molecules with potential therapeutic applications.

Physicochemical Properties of Methyl hexahydro-1H-pyrrolizine-1-carboxylate

A summary of the key physicochemical properties for the representative compound, Methyl hexahydro-1H-pyrrolizine-1-carboxylate, is presented below.

| Property | Value | Reference |

| CAS Number | 54514-96-4 | [1][2] |

| Molecular Formula | C₉H₁₅NO₂ | [1][2] |

| Molecular Weight | 169.22 g/mol | [1][2] |

| IUPAC Name | Methyl hexahydro-1H-pyrrolizine-1-carboxylate | |

| Synonyms | Chysin A | [1][2] |

Spectroscopic Data Analysis (Representative Compound)

While complete spectral data sets are elusive, the following sections outline the expected spectroscopic characteristics for a compound like Methyl hexahydro-1H-pyrrolizine-1-carboxylate based on its structure.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show a series of multiplets in the aliphatic region (typically 1.5-4.0 ppm) corresponding to the protons of the fused five-membered rings. The methoxy group of the ester will present as a sharp singlet around 3.7 ppm. The protons on the carbons adjacent to the nitrogen atom would be shifted downfield compared to the other ring protons.

¹³C NMR Spectroscopy

The carbon NMR spectrum will typically display nine distinct signals. The carbonyl carbon of the ester will be the most downfield signal, expected in the range of 170-175 ppm. The methoxy carbon will appear around 52 ppm. The remaining signals in the aliphatic region will correspond to the carbons of the bicyclic core.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by a strong absorption band corresponding to the carbonyl (C=O) stretch of the ester group, typically found in the region of 1730-1750 cm⁻¹. The C-O stretching of the ester will also be visible. The absence of N-H and O-H stretching bands would be expected.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) would likely show a molecular ion peak (M⁺) at m/z = 169, corresponding to the molecular weight of the compound. Fragmentation patterns would be indicative of the pyrrolizidine core, with characteristic losses of the methoxycarbonyl group or parts of the ring system.

Experimental Protocols: A Generalized Synthetic Approach

A specific, detailed experimental protocol for the synthesis of Methyl hexahydro-1H-pyrrolizine-1-carboxylate is not available in the searched literature. However, a general approach to the synthesis of such pyrrolizidine derivatives often involves the following key steps, which can be adapted for specific isomers.

A common strategy for the synthesis of the pyrrolizidine skeleton is through a [3+2] cycloaddition reaction. This can involve the reaction of a pyrroline-N-oxide with a suitable dipolarophile, or an intramolecular cyclization of a proline derivative.

Below is a conceptual workflow for the synthesis and characterization of a Methyl hexahydro-1H-pyrrolizine carboxylate.

References

An In-depth Technical Guide to the Physical Properties of Methyl Hexahydro-1H-pyrrolizine-7a-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of Methyl hexahydro-1H-pyrrolizine-7a-carboxylate. Due to the limited availability of extensive experimental data in peer-reviewed literature for this specific compound, this document combines reported data from chemical suppliers with predicted values and outlines general experimental protocols for the determination of its key physical characteristics. This guide is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering insights into the synthesis and characterization of this heterocyclic compound.

Core Chemical and Physical Data

This compound, with the CAS number 117375-15-2, is a bicyclic organic compound featuring a pyrrolizidine core. This structural motif is of significant interest in medicinal chemistry due to its presence in a variety of biologically active natural products. The physical properties of this compound are crucial for its handling, formulation, and development as a potential therapeutic agent.

Summary of Physical and Chemical Properties

The table below summarizes the available quantitative data for this compound. It is important to note that some of these values are predicted and should be confirmed by experimental analysis.

| Property | Value | Source |

| Molecular Formula | C₉H₁₅NO₂ | --- |

| Molecular Weight | 169.22 g/mol | --- |

| Physical Form | Colorless to Yellow Liquid or Semi-Solid or Solid | [1] |

| Boiling Point (Predicted) | 213.6 ± 23.0 °C | [2] |

| Density (Predicted) | 1.12 ± 0.1 g/cm³ | [2] |

| LogP (Octanol/Water Partition Coefficient) | 0.644 (for isomer CAS 54514-96-4) | [3] |

| Water Solubility (Log10ws) (mol/L) | -0.68 (for isomer CAS 54514-96-4) | [3] |

| Storage Temperature | 2-8°C, inert atmosphere | [1][2] |

Experimental Protocols

Detailed experimental protocols for the determination of the physical properties of this compound are not extensively documented in the available literature. Therefore, this section provides generalized, standard laboratory procedures for determining the melting point, boiling point, and solubility of organic compounds, which can be adapted for the characterization of this specific molecule.

Melting Point Determination

The melting point is a critical indicator of the purity of a crystalline solid.

Apparatus:

-

Melting point apparatus (e.g., Thiele tube or digital melting point device)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Sample of this compound

Procedure:

-

A small amount of the crystalline solid is finely powdered.

-

The powdered sample is packed into the sealed end of a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a steady and slow rate (approximately 1-2 °C per minute) as the temperature approaches the expected melting point.

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

-

The temperature at which the entire solid has transitioned to a liquid is recorded as the end of the melting range.

-

For a pure compound, the melting range should be narrow, typically within 1-2 °C.

Boiling Point Determination

For liquid samples, the boiling point is a key physical constant.

Apparatus:

-

Small test tube or fusion tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating bath (e.g., oil bath or heating block)

-

Sample of this compound

Procedure:

-

A small volume (a few milliliters) of the liquid sample is placed in the test tube.

-

A capillary tube, with its sealed end uppermost, is placed inside the test tube containing the liquid.

-

The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

-

The assembly is heated gently in a heating bath.

-

As the liquid heats, a stream of bubbles will emerge from the open end of the capillary tube.

-

The heating is discontinued, and the liquid is allowed to cool slowly.

-

The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Solubility Determination

Understanding the solubility of a compound in various solvents is essential for its purification, formulation, and biological testing.

Apparatus:

-

Test tubes

-

Graduated pipettes or cylinders

-

A range of solvents (e.g., water, ethanol, acetone, diethyl ether, dichloromethane)

-

Sample of this compound

Procedure:

-

A small, accurately weighed amount of the compound (e.g., 10 mg) is placed in a test tube.

-

A measured volume of the chosen solvent (e.g., 1 mL) is added to the test tube.

-

The mixture is agitated vigorously for a set period (e.g., 1-2 minutes) at a controlled temperature (e.g., room temperature).

-

The mixture is visually inspected to determine if the solid has completely dissolved.

-

If the compound dissolves, it is recorded as soluble. If it does not, it is recorded as insoluble.

-

The process is repeated with different solvents to establish a solubility profile.

-

Quantitative solubility can be determined by adding successive small amounts of the solute to a known volume of solvent until saturation is reached.

Synthesis and Characterization Workflow

While specific signaling pathways involving this compound are not detailed in the current body of scientific literature, a general workflow for its synthesis and characterization is presented below. The synthesis of the pyrrolizidine core often involves a 1,3-dipolar cycloaddition reaction.

Caption: General workflow for the synthesis and characterization of this compound.

References

- 1. Mass spectrometric analysis strategies for pyrrolizidine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mass-spectrometry-directed analysis and purification of pyrrolizidine alkaloid cis/trans isomers in Gynura japonica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Stereoselective synthesis of pyrrolizidine alkaloids via substituted nitrones - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide on the Stereochemistry of Methyl Hexahydro-1H-pyrrolizine-7a-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl hexahydro-1H-pyrrolizine-7a-carboxylate is a saturated heterocyclic compound belonging to the pyrrolizidine alkaloid family. The stereochemistry of this molecule is of paramount importance as it dictates its biological activity and potential applications in drug discovery and development. The hexahydro-1H-pyrrolizine core contains multiple chiral centers, leading to the possibility of several stereoisomers. This technical guide provides a comprehensive overview of the stereochemical aspects of this compound, including the potential stereoisomers, general strategies for stereocontrolled synthesis, and analytical techniques for stereochemical determination. The information presented herein is based on established principles and methodologies for the synthesis and characterization of pyrrolizidine alkaloids and their derivatives.

Introduction to the Stereochemistry of the Hexahydro-1H-pyrrolizine Core

The hexahydro-1H-pyrrolizine nucleus is a bicyclic system composed of two fused five-membered rings sharing a nitrogen atom at the bridgehead. The stereochemistry of this core is primarily determined by the relative configuration of the substituents and the conformation of the rings. In the case of this compound, the key stereocenters are at the C-7a position and potentially at other carbons within the rings, depending on the substitution pattern. The fusion of the two rings can be either cis or trans, which significantly influences the overall shape and reactivity of the molecule. The pyrrolizidine ring system is known to be conformationally flexible, often existing in a folded conformation about the bridging N-C bond.

Potential Stereoisomers

The presence of multiple chiral centers in this compound gives rise to several possible stereoisomers. The absolute configuration at each stereocenter (R or S) will define the specific enantiomer or diastereomer. The control and characterization of these individual stereoisomers are critical for understanding their structure-activity relationships.

A logical workflow for the investigation of these stereoisomers would involve stereoselective synthesis followed by chiral separation and spectroscopic analysis.

Caption: Workflow for the synthesis, separation, and analysis of stereoisomers.

Stereocontrolled Synthesis: Experimental Protocols

While a specific protocol for this compound is not extensively detailed in the surveyed literature, general and reliable methods for the stereocontrolled synthesis of 7a-substituted pyrrolizidine derivatives have been established. These often utilize chiral starting materials to induce asymmetry.

General Synthetic Strategy via Anionic Cyclization

A robust methodology for producing stereoisomers of 7a-substituted pyrrolizidine derivatives involves a pivotal stereocontrolled anionic cyclization reaction, often commencing from inexpensive proline.

Experimental Protocol (General Approach):

-

Protection of Proline: L-proline is first protected at the nitrogen and carboxylic acid groups. For example, N-benzylation and esterification to the methyl ester.

-

Alkylation: The α-carbon to the ester is then alkylated with a suitable electrophile, such as epichlorohydrin, in the presence of a strong base like lithium diisopropylamide (LDA) at low temperature (-78 °C). This step is crucial for setting a new stereocenter.

-

Anionic Cyclization: The resulting intermediate undergoes an intramolecular anionic cyclization. The stereochemical outcome of this step is often directed by the existing stereocenter of the proline precursor.

-

Functional Group Manipulation: The resulting hydroxyl group can be further manipulated. For instance, oxidation to a carboxylic acid followed by esterification would yield the target 7a-carboxylate.

-

Deprotection: Removal of the protecting groups yields the final hexahydro-1H-pyrrolizine-7a-carboxylate.

Caption: A generalized synthetic route to the target molecule.

Analytical Techniques for Stereochemical Determination

The definitive assignment of the stereochemistry of each isolated isomer relies on a combination of spectroscopic and analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for elucidating the relative stereochemistry of pyrrolizidine alkaloids.

Experimental Protocol:

-

1D NMR (¹H and ¹³C): Samples of the isolated isomers are dissolved in a suitable deuterated solvent (e.g., CDCl₃, MeOD). ¹H NMR spectra provide information on the chemical environment and coupling constants (J-values) of protons. The magnitude of J-values can help determine the dihedral angles between adjacent protons and thus the relative stereochemistry. ¹³C NMR indicates the number of non-equivalent carbons.

-

2D NMR (COSY, HSQC, HMBC, NOESY):

-

COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the spin systems of the two rings.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, aiding in the assignment of quaternary carbons like C-7a.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Crucial for determining stereochemistry, as it shows through-space correlations between protons that are close to each other, providing insights into the 3D structure and relative configuration of substituents.

-

X-ray Crystallography

Single-crystal X-ray diffraction provides unambiguous determination of the absolute stereochemistry, provided that suitable crystals can be obtained.

Experimental Protocol:

-

Crystallization: The purified stereoisomer is dissolved in an appropriate solvent system and allowed to crystallize slowly through methods such as slow evaporation, vapor diffusion, or cooling.

-

Data Collection: A suitable single crystal is mounted on a diffractometer, and X-ray diffraction data are collected.

-

Structure Solution and Refinement: The collected data are used to solve and refine the crystal structure, yielding the precise atomic coordinates and allowing for the determination of the absolute configuration (e.g., using the Flack parameter).

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is essential for separating enantiomers and determining the enantiomeric purity of a sample.

Experimental Protocol:

-

Column Selection: A chiral stationary phase (CSP) is chosen based on the chemical nature of the analyte. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often effective for a wide range of chiral compounds.

-

Mobile Phase Optimization: A suitable mobile phase, typically a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol), is selected. The ratio of the solvents is optimized to achieve baseline separation of the enantiomers.

-

Analysis: The sample is injected onto the column, and the retention times of the enantiomers are recorded. The enantiomeric excess (e.e.) can be calculated from the peak areas of the two enantiomers. For challenging separations, operating at lower temperatures can sometimes improve resolution.

Quantitative Data

| Parameter | Method | Expected Information |

| Optical Rotation | Polarimetry | The direction and magnitude of rotation of plane-polarized light, indicating the overall chirality of the molecule. |

| Enantiomeric Excess (e.e.) | Chiral HPLC | The percentage of one enantiomer in a mixture, indicating the success of the enantioselective synthesis or resolution. |

| ¹H and ¹³C Chemical Shifts | NMR Spectroscopy | The specific resonance frequencies of each nucleus, providing a fingerprint of the molecule's electronic structure. |

| Coupling Constants (J) | ¹H NMR Spectroscopy | The magnitude of spin-spin coupling between nuclei, which is related to bond and dihedral angles and helps define the relative stereochemistry. |

| Crystal System and Space Group | X-ray Crystallography | The symmetry and arrangement of molecules in the crystal lattice. |

| Unit Cell Dimensions | X-ray Crystallography | The dimensions of the basic repeating unit of the crystal. |

| Atomic Coordinates | X-ray Crystallography | The precise 3D positions of all atoms in the molecule, providing definitive bond lengths, bond angles, and absolute configuration. |

Conclusion

The stereochemistry of this compound is a critical aspect that influences its properties and potential applications. While specific data for this exact compound is sparse, this guide outlines the fundamental principles and state-of-the-art experimental methodologies for its stereocontrolled synthesis and detailed stereochemical characterization. The workflows and protocols described, based on established knowledge of pyrrolizidine alkaloids, provide a solid framework for researchers and scientists in the field of organic synthesis and drug development to approach the study of this and related chiral molecules. The successful synthesis and analysis of the individual stereoisomers will be instrumental in unlocking their full potential.

Methyl Hexahydro-1H-pyrrolizine-7a-carboxylate: A Chiral Scaffold for Advanced Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl hexahydro-1H-pyrrolizine-7a-carboxylate is a chiral bicyclic compound that serves as a valuable building block in modern medicinal chemistry. Its rigid, saturated pyrrolizidine core, featuring a strategic carboxylic ester functional group at the bridgehead position, offers a unique three-dimensional scaffold for the synthesis of complex molecular architectures. The pyrrolizidine nucleus is a key structural motif in a wide array of natural products, most notably the pyrrolizidine alkaloids, which exhibit a broad spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3] The inherent chirality and conformational rigidity of the hexahydro-1H-pyrrolizine-7a-carboxylate framework make it an attractive starting point for the development of novel therapeutic agents with high stereochemical control, which is crucial for target specificity and reduced off-target effects in drug design. This technical guide provides a comprehensive overview of the synthesis, key reactions, and potential applications of this compound as a chiral building block for drug discovery and development.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₉H₁₅NO₂ | Cheméo[4] |

| Molecular Weight | 169.22 g/mol | Cheméo[4] |

| CAS Number | 117375-15-2 | MySkinRecipes[5] |

| Predicted Boiling Point | 213.6 ± 23.0 °C | MySkinRecipes[5] |

| Predicted Density | 1.12 ± 0.1 g/cm³ | MySkinRecipes[5] |

| Storage Conditions | 2-8°C, inert atmosphere | MySkinRecipes[5] |

Asymmetric Synthesis Strategies

The enantioselective synthesis of the pyrrolizidine core is of paramount importance for its use as a chiral building block. Several strategies have been developed for the asymmetric synthesis of functionalized pyrrolizidines, often starting from readily available chiral precursors like L-proline. Key methodologies include 1,3-dipolar cycloaddition reactions and intramolecular Michael additions.

Isothiourea-Catalyzed Intramolecular Michael Addition-Lactonization

A highly effective method for the enantioselective synthesis of cis-pyrrolizine carboxylate derivatives involves an isothiourea-catalyzed intramolecular Michael addition-lactonization of a pyrrole-derived enone acid. This approach provides excellent stereocontrol. The resulting unsaturated pyrrolizine can then be stereoselectively reduced to the desired saturated hexahydropyrrolizine system.

Below is a proposed synthetic workflow for obtaining methyl (7aR)-hexahydro-1H-pyrrolizine-7a-carboxylate, based on this methodology.

Quantitative Data for Isothiourea-Catalyzed Synthesis

The isothiourea-catalyzed intramolecular Michael addition-lactonization and subsequent ring-opening with methanol provides access to a range of cis-pyrrolizine carboxylate derivatives with high diastereoselectivity and enantioselectivity.[4]

| Substrate (R group) | Diastereomeric Ratio (dr) | Enantiomeric Ratio (er) |

| Phenyl | >95:5 | 98:2 |

| 4-Methoxyphenyl | >95:5 | 98:2 |

| 4-Bromophenyl | >95:5 | >98:2 |

| 2-Thienyl | >95:5 | 98:2 |

| Methyl | >95:5 | >98:2 |

| n-Propyl | >95:5 | >98:2 |

Experimental Protocols

Protocol 1: Enantioselective Synthesis of Methyl cis-2,3-dihydro-1H-pyrrolizine-7-carboxylate

This protocol is adapted from the isothiourea-catalyzed synthesis of pyrrolizine carboxylates.[4]

Materials:

-

Pyrrole-derived enone acid

-

Pivaloyl chloride

-

Diisopropylethylamine (i-Pr₂NEt)

-

(+)-Benzotetramisole (BTM) catalyst

-

Dichloromethane (CH₂Cl₂)

-

Methanol (MeOH)

-

Hydrochloric acid (1 M aqueous)

-

Magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of the pyrrole-derived enone acid (1.0 eq) in CH₂Cl₂ (0.1 M) at 0 °C, add pivaloyl chloride (3.0 eq) and i-Pr₂NEt (3.0 eq).

-

Allow the reaction mixture to warm to room temperature over 2 hours.

-

Add (+)-BTM (5 mol%) and i-Pr₂NEt (1.5 eq) and stir the reaction at room temperature overnight.

-

Add methanol (excess) to the reaction mixture and stir until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

-

Quench the reaction with 1 M aqueous HCl and extract the aqueous layer with CH₂Cl₂ (3x).

-

Combine the organic layers, dry over MgSO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield the methyl cis-2,3-dihydro-1H-pyrrolizine-7-carboxylate.

Protocol 2: Reduction to this compound

This is a general proposed protocol for the reduction of the unsaturated pyrrolizine ester to the saturated pyrrolizidine. The choice of catalyst and conditions may require optimization for stereoselectivity.

Materials:

-

Methyl cis-2,3-dihydro-1H-pyrrolizine-7-carboxylate

-

Rhodium on carbon (Rh/C) or other suitable hydrogenation catalyst

-

Methanol (MeOH) or other suitable solvent

-

Hydrogen gas (H₂)

Procedure:

-

Dissolve the methyl cis-2,3-dihydro-1H-pyrrolizine-7-carboxylate in methanol in a high-pressure hydrogenation vessel.

-

Add the Rh/C catalyst (e.g., 5-10 mol%).

-

Seal the vessel and purge with hydrogen gas.

-

Pressurize the vessel with hydrogen gas (pressure and temperature will need to be optimized, e.g., 20 bar at 25 °C) and stir the reaction mixture.[6]

-

Monitor the reaction progress by TLC or Gas Chromatography (GC) until the starting material is consumed.

-

Carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).

-

Filter the reaction mixture through a pad of celite to remove the catalyst and wash the celite with methanol.

-

Concentrate the filtrate under reduced pressure to obtain the crude this compound.

-

If necessary, purify the product by column chromatography.

Applications in Drug Development

The pyrrolizidine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous compounds with diverse biological activities. While many naturally occurring pyrrolizidine alkaloids are known for their hepatotoxicity, which arises from metabolic activation to reactive pyrrolic species that can alkylate DNA, synthetic derivatives can be designed to minimize toxicity while retaining or enhancing therapeutic effects.[1][2][7]

Derivatives of the pyrrolizidine core have been investigated for a range of therapeutic applications, including:

-

Anticancer agents: Mitomycin C, a clinically used anticancer drug, features a related pyrrolizine structure. Other synthetic pyrrolizine derivatives have shown cytotoxicity against various cancer cell lines through mechanisms such as DNA alkylation and inhibition of enzymes like topoisomerase.[1][2]

-

Anti-inflammatory drugs: Ketorolac is a potent non-steroidal anti-inflammatory drug (NSAID) based on the pyrrolizine scaffold.[1][2]

-

Enzyme inhibitors: The structural rigidity and stereochemistry of the pyrrolizidine core make it an ideal template for designing enzyme inhibitors. For example, some pyrrolizidine derivatives are potent inhibitors of glycosidases.

-

Antiviral and antibacterial agents: Certain pyrrolizidine alkaloids and their synthetic analogs have demonstrated activity against viruses and bacteria.[8]

The general mechanism of toxicity for many unsaturated pyrrolizidine alkaloids involves metabolic activation in the liver, leading to the formation of reactive pyrrolic metabolites that can cause cellular damage.

By using the saturated hexahydropyrrolizine core, as in this compound, the metabolic formation of these toxic pyrrolic species can be avoided, making it a safer starting point for drug design.

Conclusion

This compound is a versatile and valuable chiral building block for the synthesis of complex, biologically active molecules. Its rigid, three-dimensional structure provides a solid foundation for the design of potent and selective therapeutic agents. The development of robust asymmetric synthetic routes, such as the isothiourea-catalyzed intramolecular Michael addition, allows for the efficient and stereocontrolled production of this key intermediate. For researchers and professionals in drug development, mastering the chemistry of this and related chiral scaffolds opens up new avenues for the creation of next-generation pharmaceuticals with improved efficacy and safety profiles. The strategic use of this building block can lead to the discovery of novel drug candidates across a wide range of therapeutic areas.

References

- 1. pharaohacademy.com [pharaohacademy.com]

- 2. researchgate.net [researchgate.net]

- 3. Pyrrolizidine Alkaloids: Biosynthesis, Biological Activities and Occurrence in Crop Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Isothiourea-catalysed enantioselective pyrrolizine synthesis: synthetic and computational studies - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. oa.tib.eu [oa.tib.eu]

- 6. researchgate.net [researchgate.net]

- 7. Pyrrolizines: natural and synthetic derivatives with diverse biological activities | Semantic Scholar [semanticscholar.org]

- 8. Pyrrolizidine Alkaloids: Chemistry, Pharmacology, Toxicology and Food Safety - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Derivatives of Methyl hexahydro-1H-pyrrolizine-7a-carboxylate: Synthesis, Biological Activity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrrolizine scaffold, a bicyclic heterocyclic system, is a privileged structure in medicinal chemistry, forming the core of numerous natural and synthetic compounds with a wide array of biological activities. This technical guide focuses on the derivatives of Methyl hexahydro-1H-pyrrolizine-7a-carboxylate, a key intermediate for generating novel therapeutic agents. While specific data on derivatives of this exact scaffold are limited in publicly available literature, this guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of closely related pyrrolizine derivatives. The information presented herein is intended to serve as a valuable resource for researchers and drug development professionals engaged in the design and discovery of novel therapeutics based on the pyrrolizine core. We will delve into their anticancer and anti-inflammatory properties, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Introduction

Pyrrolizine and its derivatives are a class of heterocyclic compounds that have garnered significant attention in the field of medicinal chemistry due to their diverse pharmacological properties. These compounds have been shown to exhibit a range of biological activities, including anti-inflammatory, anticancer, nootropic, and analgesic effects.[1] Notably, marketed drugs such as Ketorolac (an anti-inflammatory agent) and Mitomycin C (an anticancer agent) feature the pyrrolizine core, underscoring its therapeutic relevance.[1]

This guide will specifically explore the derivatives of the hexahydro-1H-pyrrolizine-7a-carboxylate scaffold, which serves as a versatile building block for the synthesis of novel compounds with potential therapeutic applications. The ester functionality at the 7a-position provides a convenient handle for further chemical modifications, allowing for the exploration of a broad chemical space and the optimization of biological activity.

Synthesis of Pyrrolizine Derivatives

The synthesis of pyrrolizine derivatives often involves multi-step reaction sequences. While a specific protocol for the derivatization of this compound is not extensively detailed in the literature, general synthetic strategies for related pyrrolizine structures can be adapted. A common approach involves the reaction of a suitable pyrrolidine precursor with reagents that enable the construction of the second fused ring.

One documented synthesis of a related compound, 7a-Aminomethyl-2,3,5,6,7,7a-hexahydro-1H-pyrrolizine, involves the reduction of a 7a-cyano precursor.[2] This highlights a potential synthetic route where the carboxylate group of this compound could be transformed into other functional groups to generate a library of derivatives.

General Experimental Protocol for Synthesis

The following is a generalized protocol for the synthesis of a pyrrolizine derivative, adapted from the synthesis of 7a-Aminomethyl-2,3,5,6,7,7a-hexahydro-1H-pyrrolizine.[2] This protocol can serve as a starting point for the development of synthetic routes to derivatives of this compound.

Reaction: Reduction of a Cyano-pyrrolizine to an Aminomethyl-pyrrolizine

-

Materials:

-

7a-cyano-2,3,5,6,7,7a-hexahydro-1H-pyrrolizine (starting material)

-

Acetic acid

-

Hydrogen chloride gas

-

Platinum oxide (catalyst)

-

0.5N Sodium hydroxide (NaOH)

-

Chloroform

-

Anhydrous sodium sulfate

-

-

Procedure:

-

Introduce hydrogen chloride gas (11.0 mmol) into acetic acid (8.5 ml).

-

To this solution, add 7a-cyano-2,3,5,6,7,7a-hexahydro-1H-pyrrolizine (2.20 mmol) and platinum oxide (30 mg).

-

Stir the mixture under a hydrogen gas atmosphere for 24 hours at 20°C.

-

After the reaction is complete, remove insoluble materials by filtration.

-

Concentrate the filtrate.

-

Add 0.5N NaOH (10 ml) to the residue and extract with chloroform.

-

Dry the chloroform extract over anhydrous sodium sulfate.

-

Concentrate the dried extract and distill under vacuum to obtain the desired 7a-Aminomethyl-2,3,5,6,7,7a-hexahydro-1H-pyrrolizine.

-

Caption: Generalized workflow for the synthesis of a pyrrolizine derivative.

Biological Activities of Pyrrolizine Derivatives

Pyrrolizine derivatives have demonstrated significant potential in two primary therapeutic areas: oncology and inflammation.

Anticancer Activity

Numerous studies have reported the cytotoxic effects of novel pyrrolizine derivatives against various cancer cell lines. The proposed mechanisms of action are diverse and include the inhibition of key enzymes involved in cancer progression, such as Cyclooxygenase (COX) and Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, as well as the induction of apoptosis.[1][3]

The following table summarizes the in vitro anticancer activity of selected pyrrolizine-5-carboxamide derivatives against different human cancer cell lines. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

| Compound | MCF-7 (Breast Cancer) IC50 (µM) | A2780 (Ovarian Cancer) IC50 (µM) | HT29 (Colon Cancer) IC50 (µM) | Reference |

| 4b | - | - | - | [4][5] |

| 4c | 0.08 | - | - | [4][5] |

| 5b | 0.30 | 0.92 | - | [4][5] |

Note: A lower IC50 value indicates higher potency.

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

-

Materials:

-

Human cancer cell lines (e.g., MCF-7, A2780, HT29)

-

Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

-

96-well plates

-

Test compounds (pyrrolizine derivatives)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

-

Procedure:

-

Seed cells in 96-well plates at a density of 5x10^4 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 hours).

-

After incubation, add MTT solution to each well and incubate for 4 hours.

-

Remove the medium and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 values.

-

Caption: Experimental workflow for the MTT cytotoxicity assay.

Several pyrrolizine derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells. One of the key events in apoptosis is the activation of caspases, a family of cysteine proteases.

Caption: Simplified signaling pathway of apoptosis induction by pyrrolizine derivatives.

Anti-inflammatory Activity

The anti-inflammatory properties of pyrrolizine derivatives are primarily attributed to their ability to inhibit the COX enzymes (COX-1 and COX-2).[6] COX enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation.

The following table presents the in vitro COX-1 and COX-2 inhibitory activity of a series of N-(4-bromophenyl)-7-cyano-6-substituted-H-pyrrolizine-5-carboxamide derivatives.

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Reference |

| 12 | 2.45 | 0.85 | [6] |

| 13 | 3.12 | 1.22 | [6] |

| 16 | 4.89 | 2.56 | [6] |

| 17 | 5.69 | 3.44 | [6] |

This is a standard in vivo model to assess the anti-inflammatory activity of compounds.

-

Animals: Male Wistar rats (150-180 g).

-

Materials:

-

Test compounds (pyrrolizine derivatives)

-

Carrageenan solution (1% in saline)

-

Plethysmometer

-

-

Procedure:

-

Administer the test compounds or vehicle to the rats orally.

-

After a set time (e.g., 1 hour), inject carrageenan solution into the sub-plantar region of the right hind paw.

-

Measure the paw volume using a plethysmometer at different time intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

-

Calculate the percentage of inhibition of edema for each group compared to the control group.

-

Pharmacokinetics

The pharmacokinetic properties of a drug candidate, including its absorption, distribution, metabolism, and excretion (ADME), are critical for its development. While specific pharmacokinetic data for derivatives of this compound are not available, studies on related pyrrolizidine alkaloids provide some general insights. The development of robust analytical methods, such as LC-MS/MS, is crucial for accurately quantifying these compounds in biological matrices.

Conclusion and Future Directions

The derivatives of the pyrrolizine scaffold represent a promising class of compounds with significant potential for the development of novel anticancer and anti-inflammatory agents. This technical guide has summarized the available information on their synthesis, biological activity, and mechanisms of action. While there is a clear need for more focused research on the derivatives of this compound, the data presented for the broader class of pyrrolizines provides a strong foundation for future drug discovery efforts.

Future research should aim to:

-

Develop efficient and scalable synthetic routes to a diverse library of this compound derivatives.

-

Conduct comprehensive in vitro and in vivo evaluations of these derivatives to identify lead compounds with potent and selective biological activity.

-

Elucidate the specific molecular targets and signaling pathways modulated by these compounds.

-

Perform detailed pharmacokinetic and toxicological studies to assess their drug-like properties and safety profiles.

By addressing these key areas, the full therapeutic potential of this promising class of compounds can be realized.

References

- 1. pharaohacademy.com [pharaohacademy.com]

- 2. prepchem.com [prepchem.com]

- 3. researchgate.net [researchgate.net]

- 4. acta.pharmaceutica.farmaceut.org [acta.pharmaceutica.farmaceut.org]

- 5. researchgate.net [researchgate.net]

- 6. Design, Synthesis, and Biological Evaluation of Some Novel Pyrrolizine Derivatives as COX Inhibitors with Anti-Inflammatory/Analgesic Activities and Low Ulcerogenic Liability - PMC [pmc.ncbi.nlm.nih.gov]

The Pyrrolizidine Core: A Double-Edged Sword in Biology and Drug Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrrolizidine core, a deceptively simple bicyclic structure, is the foundation of a vast and diverse family of natural products known as pyrrolizidine alkaloids (PAs).[1] Synthesized by an estimated 3% of the world's flowering plants as a chemical defense against herbivores, these compounds exhibit a wide spectrum of biological activities.[1][2] Their significance spans from potent hepatotoxins and carcinogens that contaminate the global food supply to promising scaffolds for the development of novel therapeutics.[3][4] This guide provides a comprehensive technical overview of the biological significance of the pyrrolizidine core, focusing on its biosynthesis, mechanisms of action, and analytical methodologies, with a clear presentation of quantitative data to aid in research and development.

The Pyrrolizidine Alkaloid: Structure and Diversity

Pyrrolizidine alkaloids are esters composed of a necine base and one or more necic acids.[4] The necine base is the characteristic pyrrolizidine core, a bicyclic structure with a nitrogen atom at the bridgehead.[1] The diversity of PAs, with over 500 identified compounds, arises from the variety of necic acids and their esterification patterns to the necine base.[5] PAs can be classified based on the structure of the necine base into four main types: retronecine, heliotridine, otonecine, and platynecine.[4] A critical structural feature for toxicity is the presence of a double bond at the 1,2-position of the necine base.[4]

Biosynthesis of the Pyrrolizidine Core

The biosynthesis of the pyrrolizidine core begins with the amino acid arginine, which is converted to the polyamines putrescine and spermidine.[6] The first committed step in PA biosynthesis is catalyzed by homospermidine synthase (HSS), which condenses two molecules of putrescine (or one molecule of putrescine and one of spermidine) to form homospermidine.[6][7] Subsequent oxidation and cyclization steps lead to the formation of the core pyrrolizidine structure, 1-hydroxymethylpyrrolizidine, which is then further modified and esterified to produce the vast array of PAs found in nature.[1]

References

- 1. Pyrrolizidine Alkaloids: Chemistry, Pharmacology, Toxicology and Food Safety - PMC [pmc.ncbi.nlm.nih.gov]

- 2. digitalcommons.unl.edu [digitalcommons.unl.edu]

- 3. Estimated intakes of pyrrolizidine alkaloids by humans. A comparison with dose rates causing tumors in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tvmdl.tamu.edu [tvmdl.tamu.edu]

- 5. PBTK modeling of the pyrrolizidine alkaloid retrorsine to predict liver toxicity in mouse and rat - PMC [pmc.ncbi.nlm.nih.gov]

- 6. downloads.regulations.gov [downloads.regulations.gov]

- 7. Potency ranking of pyrrolizidine alkaloids in metabolically competent human liver cancer cells and primary human hepatocytes using a genotoxicity test battery - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Methyl Hexahydro-1H-pyrrolizine-7a-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl hexahydro-1H-pyrrolizine-7a-carboxylate is a heterocyclic organic compound belonging to the pyrrolizidine alkaloid class. While the broader family of pyrrolizidine alkaloids is known for a wide range of biological activities, including anti-inflammatory and anticancer properties, specific scientific literature detailing the synthesis, experimental data, and biological functions of this particular ester is notably scarce. This guide provides a comprehensive overview of the available information on this compound, including its chemical properties and its relationship to more studied derivatives. Due to the limited publicly available data, this document also explores the general characteristics of the pyrrolizidine core structure to offer a contextual understanding for researchers in drug discovery and organic synthesis.

Introduction

The hexahydro-1H-pyrrolizine scaffold is a bicyclic heterocyclic system that forms the core of numerous natural and synthetic molecules. Derivatives of this structure have garnered significant interest in medicinal chemistry due to their diverse pharmacological profiles. This compound, a specific ester derivative, remains a compound of interest, primarily as a potential synthetic intermediate for more complex biologically active molecules. This guide aims to collate and present the currently available technical information on this compound.

Chemical and Physical Properties

Limited experimental data is available for this compound. The majority of the reported physical properties are predicted values.

| Property | Value |

| Molecular Formula | C₉H₁₅NO₂ |

| Molecular Weight | 169.22 g/mol |

| CAS Number | 117375-15-2 |

| Appearance | Predicted: Colorless to yellow liquid or semi-solid |

| Boiling Point | Predicted: 213.6 ± 23.0 °C at 760 mmHg |

| Density | Predicted: 1.12 ± 0.1 g/cm³ |

| Storage Conditions | Store in an inert atmosphere, under freezer conditions (-20°C recommended) |

Synthesis and Experimental Protocols

Synthesis of 7a-Aminomethyl-2,3,5,6,7,7a-hexahydro-1H-pyrrolizine (A Related Compound)

This synthesis involves the reduction of a nitrile precursor.

Experimental Protocol:

-

Materials:

-

7a-cyano-2,3,5,6,7,7a-hexahydro-1H-pyrrolizine

-

Acetic acid

-

Hydrogen chloride gas

-

Platinum oxide

-

0.5N Sodium hydroxide (NaOH) solution

-

Chloroform

-

Anhydrous sodium sulfate

-

-

Procedure:

-

In 8.5 ml of acetic acid, introduce 400 mg (11.0 mmol) of hydrogen chloride gas.

-

To this solution, add 300 mg (2.20 mmol) of 7a-cyano-2,3,5,6,7,7a-hexahydro-1H-pyrrolizine and 30 mg of platinum oxide.

-

The reaction mixture is stirred under a hydrogen gas atmosphere for 24 hours at 20°C.

-

After the reaction is complete, insoluble materials are removed by filtration.

-

The filtrate is concentrated under reduced pressure.

-

To the resulting residue, 10 ml of 0.5N NaOH is added.

-

The aqueous layer is extracted with chloroform.

-

The combined organic extracts are dried over anhydrous sodium sulfate.

-

The solvent is removed by concentration, and the residue is purified by vacuum distillation to yield the final product.

-

-

Quantitative Data:

-

Yield: 188 mg (61%)

-

This protocol illustrates a potential pathway for the functionalization of the 7a-position of the hexahydro-1H-pyrrolizine core. A similar strategy, perhaps involving the hydrolysis of a nitrile to a carboxylic acid followed by esterification, could theoretically be employed to synthesize this compound.

Biological Activity and Potential Applications

There is no specific biological activity data available in the scientific literature for this compound. However, the broader class of pyrrolizidine alkaloids exhibits a wide range of biological effects, which may provide some context for the potential applications of this compound.

Pyrrolizidine alkaloids are known to have:

-

Anti-inflammatory properties

-

Anticancer and antitumor activities

-

Antiviral and antibacterial effects

It is important to note that many naturally occurring pyrrolizidine alkaloids are also associated with significant toxicity, particularly hepatotoxicity.

A derivative, methyl 3-(hydroxymethyl)hexahydro-1H-pyrrolizine-7a-carboxylate, has been mentioned as an important intermediate in the synthesis of anti-tumor, antiviral, and antibacterial drugs. This suggests that the core structure of this compound is a valuable scaffold in medicinal chemistry.

Logical Relationships and Experimental Workflows

Due to the lack of detailed experimental studies on this compound, no established signaling pathways or complex experimental workflows involving this specific compound can be diagrammed. However, a generalized workflow for the synthesis and potential screening of such a compound can be conceptualized.

Caption: Generalized workflow for synthesis and biological screening.

Conclusion

This compound is a compound with a scientifically interesting scaffold that is present in many biologically active molecules. However, there is a significant gap in the publicly available scientific literature regarding its specific synthesis, characterization, and biological evaluation. The information presented in this guide is based on the limited data from chemical suppliers and contextual information from related compounds. Further research is required to fully elucidate the chemical and biological properties of this molecule and to explore its potential as a building block in the development of new therapeutics. Researchers interested in this compound should consider de novo synthesis and a comprehensive biological screening cascade to unlock its potential.

Methodological & Application

Application Notes and Protocols: Stereoselective Synthesis of Methyl hexahydro-1H-pyrrolizine-7a-carboxylate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the stereoselective synthesis of Methyl hexahydro-1H-pyrrolizine-7a-carboxylate, a key structural motif present in numerous biologically active pyrrolizidine alkaloids. The described methodology is based on a highly efficient isothiourea-catalyzed enantioselective Michael addition-lactonization cascade, followed by a diastereoselective reduction of the resulting pyrrolizine core.

Synthetic Strategy Overview

The stereoselective synthesis of the target molecule, this compound, is accomplished through a three-stage process. The initial phase involves the synthesis of a pyrrole-derived enone acid precursor. This is followed by a key catalytic enantioselective cascade reaction to form the cis-pyrrolizine carboxylate core. The final stage involves the reduction of the pyrrole ring to afford the desired saturated hexahydropyrrolizine structure.

Experimental Protocols

The following protocols are adapted from established literature procedures for the synthesis of analogous cis-pyrrolizine carboxylate derivatives.[1][2][3]

Stage 1: Synthesis of the Pyrrole-Derived Enone Acid Precursor

This stage involves a two-step sequence starting from commercially available pyrrole-2-carboxaldehyde.

Step 1.1: Aldol Condensation to form Pyrrolyl Enone

-

To a solution of pyrrole-2-carboxaldehyde (1.0 eq) and the desired ketone (e.g., acetone, 1.0 eq) in ethanol (2.5 M in ketone), add an aqueous solution of NaOH (10% w/v, 2.0 eq) dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 16 hours.

-

Acidify the reaction to pH 3 with aqueous HCl (2 M).

-

Filter the resulting precipitate and wash with cold ethanol to yield the desired pyrrolyl enone.

-

Further purification can be achieved by column chromatography on silica gel.

Step 1.2: Baylis-Hillman Reaction and Hydrolysis to Enone Acid

-

To a solution of the pyrrolyl enone (1.0 eq) in methyl acrylate (0.2 M in pyrrolyl enone), add potassium tert-butoxide (1-10 mol%).

-

Stir the reaction at 70 °C for 16 hours.

-

After completion, hydrolyze the resulting ester by adding LiOH·H₂O (4.0 eq) in a 1:1 mixture of H₂O/ethanol and stirring at room temperature for 4 hours.

-

Basify the reaction mixture to pH 8 with aqueous NaOH (2 M) and wash with Et₂O (3x).

-

Carefully acidify the aqueous layer to pH 3 with aqueous HCl (2 M) and extract with EtOAc (3x).

-

Wash the combined organic layers with brine, dry over MgSO₄, and concentrate under reduced pressure to provide the enone-acid precursor.

Stage 2: Isothiourea-Catalyzed Enantioselective Cascade

This key step establishes the stereochemistry of the pyrrolizine core.

-

To a solution of the pyrrolyl enone-acid (1.0 eq) in CH₂Cl₂ (0.1 M), add pivaloyl chloride (3.0 eq) and i-Pr₂NEt (3.0 eq) at 0 °C.

-

Allow the reaction to warm to room temperature over 2 hours.

-

Add the isothiourea catalyst, (+)-Benzotetramisole (BTM) (5 mol%), and i-Pr₂NEt (1.5 eq) and stir the reaction at room temperature overnight.

-

Add methanol (MeOH) to the reaction mixture to facilitate the in-situ ring-opening of the intermediate lactone.

-

Stir until the reaction is complete as monitored by TLC analysis.

-

Quench the reaction with aqueous HCl (1 M) and extract with CH₂Cl₂ (3x).

-

Dry the combined organic layers over MgSO₄ and concentrate in vacuo.

-

Purify the crude product by column chromatography to isolate the methyl cis-pyrrolizine-7a-carboxylate.

Stage 3: Diastereoselective Reduction of the Pyrrolizine Core

The final step involves the saturation of the pyrrole ring to yield the hexahydro-pyrrolizine scaffold.

-

Dissolve the methyl cis-pyrrolizine-7a-carboxylate (1.0 eq) in a suitable solvent such as methanol or acetic acid.

-

Add a hydrogenation catalyst, such as Platinum(IV) oxide (PtO₂) or Rhodium on alumina (Rh/Al₂O₃).

-

Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) at a pressure of 1-4 atm.

-

Stir the reaction at room temperature until the starting material is fully consumed (monitored by TLC or GC-MS).

-